molecular formula C12H11N3S B5542655 1-naphthaldehyde thiosemicarbazone CAS No. 5351-81-5

1-naphthaldehyde thiosemicarbazone

Cat. No.: B5542655
CAS No.: 5351-81-5
M. Wt: 229.30 g/mol
InChI Key: LPGXRPAESUOQHF-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthaldehyde thiosemicarbazone is a Schiff base derivative synthesized via condensation of 1-naphthaldehyde with thiosemicarbazide. Its structure features a naphthoyl group conjugated to a thiosemicarbazone moiety (=N–NH–C=S), enabling metal chelation and diverse biological activities. The compound is characterized by spectroscopic methods (IR, NMR, UV-Vis) and X-ray crystallography, revealing planar geometry and strong intermolecular interactions due to the extended aromatic system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Property 1-Naphthaldehyde TSC HTSC2 HTSC3 HTSC5
Solubility Low in water; soluble in DMSO, DMF Moderate in polar solvents High in alcohols Low in water
UV-Vis λ_max (nm) 280–320 265–300 270–310 290–330
IR C=S Stretch (cm⁻¹) 750–780 760–790 755–785 770–800
  • Key Observations :
    • The naphthyl group in 1-naphthaldehyde TSC red-shifts UV-Vis absorption compared to benzaldehyde derivatives .
    • Stronger C=S stretching in HTSC5 (nitro-substituted) suggests enhanced conjugation .

Anticancer Activity

  • 1-Naphthaldehyde TSC : Demonstrates moderate activity in palladium(II) complexes, likely due to enhanced DNA intercalation from the naphthyl group .
  • Isoquinoline-1-carboxaldehyde TSC: Superior antitumor activity (T/C = 177 in murine leukemia models) attributed to heterocyclic pharmacophore .
  • HTSC5 (nitro-substituted) : Higher cytotoxicity in vitro, possibly due to nitro group-mediated redox cycling .

Antimicrobial Activity

  • 1-Naphthaldehyde TSC: Limited data; predicted lower efficacy than electron-withdrawing analogs (e.g., HTSC2, HTSC5) based on structure-activity trends .
  • HTSC2 (Cl-substituted) : Strong antibacterial activity (MIC = 2–8 µg/mL) due to Cl enhancing membrane penetration .

Coordination Chemistry

Compound Metal Complex Stability Geometry (Pd(II) Complexes) Key Interactions
1-Naphthaldehyde TSC High (log K = 10.2) Square planar Naphthyl π-stacking
HTSC3 (m-OH-benzaldehyde TSC) Moderate (log K = 8.9) Distorted tetrahedral H-bonding via OH
HTSC5 (nitro-substituted) Very high (log K = 11.5) Square planar Nitro-metal charge transfer
  • Key Observations :
    • 1-Naphthaldehyde TSC forms stable Pd(II) complexes with rigid geometries, advantageous for catalytic or medicinal applications .
    • Nitro groups in HTSC5 enhance metal-binding via charge-transfer interactions .

Properties

IUPAC Name

[(E)-naphthalen-1-ylmethylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c13-12(16)15-14-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H,(H3,13,15,16)/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGXRPAESUOQHF-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425968
Record name [(E)-naphthalen-1-ylmethylideneamino]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5351-81-5
Record name NSC723
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(E)-naphthalen-1-ylmethylideneamino]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-naphthaldehyde thiosemicarbazone
Reactant of Route 2
1-naphthaldehyde thiosemicarbazone
Reactant of Route 3
1-naphthaldehyde thiosemicarbazone
Reactant of Route 4
Reactant of Route 4
1-naphthaldehyde thiosemicarbazone
Reactant of Route 5
Reactant of Route 5
1-naphthaldehyde thiosemicarbazone
Reactant of Route 6
1-naphthaldehyde thiosemicarbazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.